

Commercial Sourcing and Technical Guide for (R)-1-(pyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-(pyridin-4-yl)ethanol

Cat. No.: B152116

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(pyridin-4-yl)ethanol, a chiral alcohol featuring a pyridine ring, is a crucial building block in the pharmaceutical and fine chemical industries.^[1] Its stereospecific structure makes it a valuable intermediate in the synthesis of more complex molecules, including GPR119 receptor agonists for metabolic disorders and other biologically active compounds.^[1] The pyridine moiety allows for π - π stacking and hydrogen bonding, influencing its binding affinity and specificity in various applications.^[1] This guide provides a comprehensive overview of commercial suppliers, synthesis, and quality control protocols for **(R)-1-(pyridin-4-yl)ethanol** to assist researchers and developers in its effective procurement and application.

Commercial Suppliers

A variety of chemical suppliers offer **(R)-1-(pyridin-4-yl)ethanol** in quantities ranging from milligrams to kilograms, catering to both research and development as well as commercial-scale needs. The purity of the commercially available product is typically high, often exceeding 98%, with enantiomeric excess (ee) values of 99% or greater. While pricing is often available upon request, the following table summarizes key information from several notable suppliers.

Supplier	Purity/Specification	Available Quantities
Smolecule	In Stock	Inquire for details
Echemi (Hangzhou Royalchem Co.,LTD)	99+% (99+% ee)	Inquire for details (e.g., \$1/KG EXW mentioned)[2]
BLDpharm	Inquire for details	Inquire for details
CymitQuimica	98%	100mg, 250mg, 1g, 5g, 10g, 25g, 100g
Santa Cruz Biotechnology, Inc.	Inquire for details	Inquire for details
Dayang Chem (Hangzhou) Co.,Ltd.	Inquire for details	Inquire for details
Amadis Chemical Company Limited	Inquire for details	Inquire for details
BOC Sciences	Inquire for details	Inquire for details

Experimental Protocols

Synthesis: Asymmetric Reduction of 4-Acetylpyridine

A prevalent method for the synthesis of **(R)-1-(pyridin-4-yl)ethanol** is the asymmetric reduction of the corresponding ketone, 4-acetylpyridine.[1][3] This approach utilizes a chiral catalyst to stereoselectively produce the desired (R)-enantiomer.

Materials:

- 4-Acetylpyridine
- Borane-dimethyl sulfide complex ($\text{BH}_3\text{-SMe}_2$)
- Chiral spiroborate ester catalyst (e.g., derived from diphenylprolinol and ethylene glycol)[3]
- Tetrahydrofuran (THF), anhydrous
- Methanol

- Diatomaceous earth
- Anhydrous sodium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

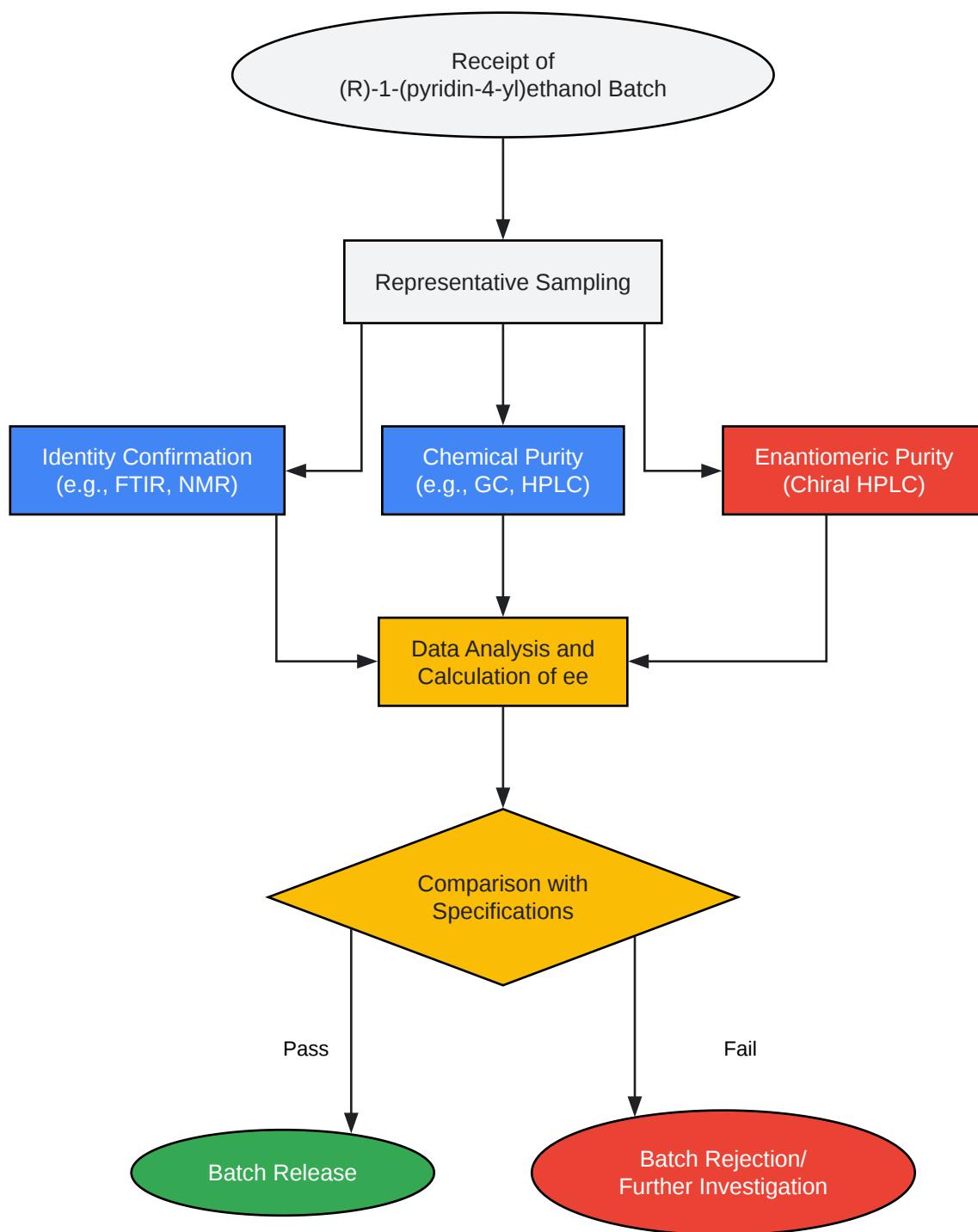
- A solution of the chiral spiroborate ester catalyst (1-10 mol%) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- 4-Acetylpyridine is added to the catalyst solution.
- The reaction mixture is cooled to a suitable temperature (e.g., 0 °C or room temperature, depending on the catalyst and desired selectivity).
- Borane-dimethyl sulfide complex (1.6 equivalents) is added dropwise to the stirred solution.
- The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting material.
- Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.
- The mixture is allowed to warm to room temperature and then refluxed overnight to ensure complete decomposition of borane complexes.[3]
- The solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or deactivated aluminum oxide to yield **(R)-1-(pyridin-4-yl)ethanol**.[3]

Quality Control: Enantiomeric Purity Determination by Chiral HPLC

The determination of enantiomeric excess (ee) is a critical quality control step.[4] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Materials and Equipment:

- **(R)-1-(pyridin-4-yl)ethanol** sample
- Racemic 1-(pyridin-4-yl)ethanol standard
- HPLC grade solvents (e.g., n-heptane, ethanol, diethylamine)
- Chiral HPLC column (e.g., polysaccharide-based like CHIRALPAK®)
- HPLC system with a UV detector


Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of n-heptane, ethanol, and diethylamine (e.g., 80:20:0.1, v/v/v). The mobile phase should be filtered and degassed.
- Standard and Sample Preparation:
 - Prepare a solution of racemic 1-(pyridin-4-yl)ethanol in the mobile phase or a suitable solvent.
 - Prepare a solution of the **(R)-1-(pyridin-4-yl)ethanol** sample to be tested at a similar concentration.
- HPLC Analysis:
 - Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
 - Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to ensure adequate separation (resolution).
 - Inject the sample solution.
 - Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

- Data Analysis:
 - Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.
 - Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: $ee\ (\%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] \times 100$

Visualized Workflow

The following diagram illustrates a typical quality control workflow for **(R)-1-(pyridin-4-yl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for **(R)-1-(pyridin-4-yl)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-1-(pyridin-4-yl)ethanol | 27854-88-2 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- To cite this document: BenchChem. [Commercial Sourcing and Technical Guide for (R)-1-(pyridin-4-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152116#commercial-suppliers-of-r-1-pyridin-4-yl-ethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com